1-[[3-(3,4-Dimethoxyphenyl)-1-phenyl-pyrazol-4-yl]methyleneamino]-3-isopropyl-thiourea
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Overview
Description
1-[[3-(3,4-dimethoxyphenyl)-1-phenyl-4-pyrazolyl]methylideneamino]-3-propan-2-ylthiourea is a ring assembly and a member of pyrazoles.
Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis Techniques : The compound has been synthesized through reactions involving 3,4-dimethoxyphenyl and related derivatives. For instance, a study demonstrated the synthesis of a similar compound using a reaction between 3-(3, 4-dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one and semicarbazide, focusing on crystal structure analysis (Prabhuswamy et al., 2016).
Potential Medicinal Applications
- Antioxidant, Antitumor, and Antimicrobial Activities : Compounds related to 1-[[3-(3,4-Dimethoxyphenyl)-1-phenyl-pyrazol-4-yl]methyleneamino]-3-isopropyl-thiourea have been researched for their antioxidant, antitumor, and antimicrobial properties. For example, some derivatives showed significant activity against liver and breast cell lines, as well as against various bacterial strains (El‐Borai et al., 2013).
Heterocyclic Chemistry and Derivative Synthesis
- Heterocyclic Synthesis : This compound is used in the synthesis of various heterocyclic derivatives, such as pyrazoles, pyridines, and pyrimidines, which are important in medicinal chemistry. The synthesis processes involve reactions with various reagents, contributing to the development of bioactive compounds (Fadda et al., 2012).
Insecticidal Applications
- Insecticidal Properties : Derivatives of this compound have been explored for their potential as insecticides. Studies have shown that certain arylpyrazole derivatives exhibit satisfactory insecticidal activities against various species (Han et al., 2017).
Properties
Molecular Formula |
C22H25N5O2S |
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Molecular Weight |
423.5 g/mol |
IUPAC Name |
1-[(E)-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]methylideneamino]-3-propan-2-ylthiourea |
InChI |
InChI=1S/C22H25N5O2S/c1-15(2)24-22(30)25-23-13-17-14-27(18-8-6-5-7-9-18)26-21(17)16-10-11-19(28-3)20(12-16)29-4/h5-15H,1-4H3,(H2,24,25,30)/b23-13+ |
InChI Key |
ZVFFIDHMEKYLRE-YDZHTSKRSA-N |
Isomeric SMILES |
CC(C)NC(=S)N/N=C/C1=CN(N=C1C2=CC(=C(C=C2)OC)OC)C3=CC=CC=C3 |
SMILES |
CC(C)NC(=S)NN=CC1=CN(N=C1C2=CC(=C(C=C2)OC)OC)C3=CC=CC=C3 |
Canonical SMILES |
CC(C)NC(=S)NN=CC1=CN(N=C1C2=CC(=C(C=C2)OC)OC)C3=CC=CC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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